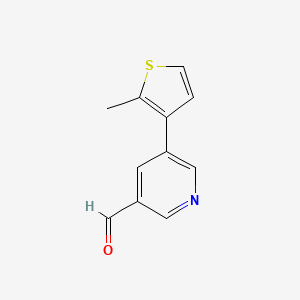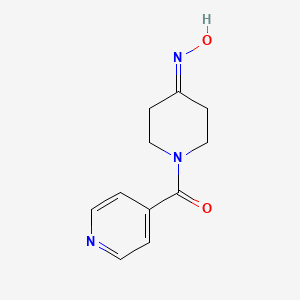
1-Isonicotinoylpiperidin-4-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine typically involves the reaction of piperidine derivatives with pyridine-4-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl) benzamide: Known for its anticancer properties.
N-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine: Similar in structure but with different functional groups.
Uniqueness
N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine is unique due to its specific combination of the pyridine and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(4-hydroxyiminopiperidin-1-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C11H13N3O2/c15-11(9-1-5-12-6-2-9)14-7-3-10(13-16)4-8-14/h1-2,5-6,16H,3-4,7-8H2 |
InChI Key |
LBBSIUAHFAQYED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=NO)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



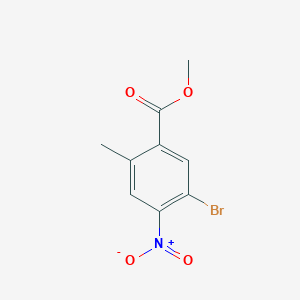


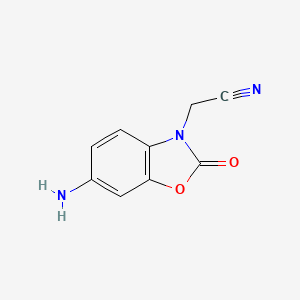
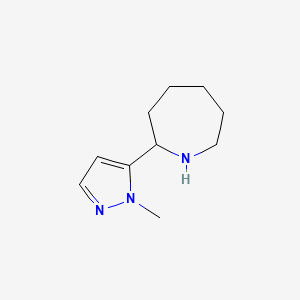
![Methyl 6-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170734.png)
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid](/img/structure/B13170735.png)
![Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170749.png)
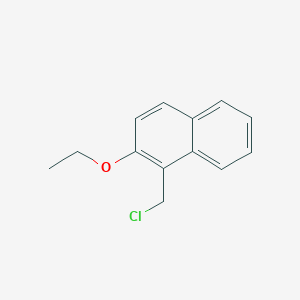
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene](/img/structure/B13170769.png)
![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13170772.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
